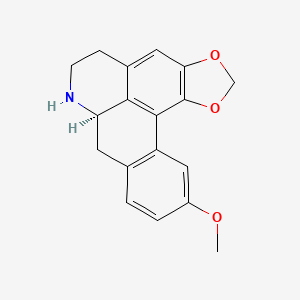
Norlaureline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Norlaureline, also known as this compound, is a useful research compound. Its molecular formula is C18H17NO3 and its molecular weight is 295.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Norlaureline, a compound derived from the alkaloid family, has garnered attention for its potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, neuropharmacology, and agricultural science, supported by comprehensive data and case studies.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects, particularly in treating neurological disorders. Research indicates that it exhibits:
- Antidepressant Properties : Studies have shown that this compound can modulate neurotransmitter systems, potentially alleviating symptoms of depression. Its mechanism may involve the inhibition of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters like serotonin and dopamine .
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, which is crucial in conditions like Alzheimer's disease. This is attributed to its antioxidant properties that help mitigate cellular damage .
Neuropharmacology
In neuropharmacological contexts, this compound's role extends to:
- Cognitive Enhancement : Research indicates that this compound may improve cognitive functions by enhancing synaptic plasticity and neurotransmission. This could be beneficial in age-related cognitive decline .
- Potential Use in Addiction Therapy : Some studies suggest that this compound might play a role in reducing cravings and withdrawal symptoms associated with substance use disorders. Its interaction with the dopaminergic system is of particular interest in this regard .
Agricultural Science
This compound's applications are not limited to human health; it also shows promise in agricultural science:
- Pest Resistance : Research has indicated that compounds similar to this compound can exhibit insecticidal properties, making them potential candidates for developing natural pesticides. This application is particularly relevant as the agricultural sector seeks alternatives to synthetic chemicals .
- Plant Growth Regulation : Some studies have explored the effects of this compound on plant growth and development, suggesting that it may enhance growth rates and resilience against environmental stressors .
Case Study 1: Antidepressant Activity
A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The results indicated an increase in serotonin levels within the brain, supporting its potential as an antidepressant agent .
Case Study 2: Neuroprotection
In vitro studies involving neuronal cell cultures exposed to oxidative stress showed that this compound significantly reduced cell death compared to control groups. This suggests a protective mechanism that warrants further investigation for neurodegenerative diseases .
Case Study 3: Agricultural Application
Field trials assessing the efficacy of this compound-based formulations against common agricultural pests revealed a marked reduction in pest populations without adversely affecting non-target species. These findings highlight its potential as a sustainable pest management solution .
Propriétés
Numéro CAS |
65012-41-1 |
|---|---|
Formule moléculaire |
C18H17NO3 |
Poids moléculaire |
295.3 g/mol |
Nom IUPAC |
(12R)-17-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene |
InChI |
InChI=1S/C18H17NO3/c1-20-12-3-2-10-6-14-16-11(4-5-19-14)7-15-18(22-9-21-15)17(16)13(10)8-12/h2-3,7-8,14,19H,4-6,9H2,1H3/t14-/m1/s1 |
Clé InChI |
RXJUIQSLHGASSV-CQSZACIVSA-N |
SMILES |
COC1=CC2=C(CC3C4=C2C5=C(C=C4CCN3)OCO5)C=C1 |
SMILES isomérique |
COC1=CC2=C(C[C@@H]3C4=C2C5=C(C=C4CCN3)OCO5)C=C1 |
SMILES canonique |
COC1=CC2=C(CC3C4=C2C5=C(C=C4CCN3)OCO5)C=C1 |
Synonymes |
norlaureline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















